5-Methylindan-4-ol

Descripción general

Descripción

5-Methylindan-4-ol is a chemical compound that is part of the indan family, a group of compounds characterized by a fused cyclopentane and benzene ring structure. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of related indan derivatives, which can be informative for understanding the chemistry of this compound.

Synthesis Analysis

The synthesis of indan derivatives often involves multi-step organic reactions, starting from readily available precursors. For example, the synthesis of oligomers containing oxazolidin-2-one units starts from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement reactions catalyzed by Sn(OTf)2 . Similarly, the synthesis of 5-hydroxy-1-(4'-hydroxyphenyl)-1,3,3-trimethylindan is achieved from α-methylstyrene through dimerization, nitration, and a series of reduction and diazonium salt reactions . These methods highlight the complexity and versatility of synthetic approaches to indan derivatives.

Molecular Structure Analysis

The molecular structure of indan derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and mass spectroscopy. For instance, the crystal structure of a triazole-thione derivative was determined, revealing dihedral angles and supramolecular interactions that stabilize the crystal structure . Similarly, the structure of metal(II) complexes with a chromone derivative was characterized, providing insights into the coordination geometry and potential biological activity .

Chemical Reactions Analysis

Indan derivatives can undergo various chemical reactions, including cyclization, rearrangement, and complexation with metals. The oligomers synthesized from oxazolidin-2-ones suggest ordered structures that control peptide bond formation . The reaction of polyfluoroaryl-1,2,4-oxadiazoles with methylhydrazine leads to the synthesis of fluorinated indazoles, demonstrating the reactivity of indan derivatives with nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of indan derivatives, such as lipophilicity, stability, and melting points, are crucial for their potential applications. The physico-chemical properties of metal(II) complexes were tested, including their lipophilicity and stability in aqueous solutions . The toxicity and cardiovascular properties of N-aralkyl- and N-acyl-5-aminoethylindans were evaluated, showing significant antihypertensive effects .

Relevant Case Studies

Several case studies highlight the potential applications of indan derivatives. For example, the estrogenic activity of a synthesized indan contaminant in industrial-grade Bisphenol A was found to be significantly higher than BPA itself, indicating its endocrine-disrupting properties . The anticancer properties of metal(II) complexes with a chromone derivative were evaluated against several cancer cell lines, showing potential therapeutic applications . These studies demonstrate the diverse biological activities and applications of indan derivatives.

Aplicaciones Científicas De Investigación

Metabolic Studies

5-Methylindan-4-ol appears to be involved in the metabolism of certain polyphenols. Wiese et al. (2015) conducted a study on the metabolic fate of various polyphenols, where metabolites related to this compound were identified. This study highlights the role of similar compounds in the human body's processing of dietary polyphenols, particularly flavan-3-ols (Wiese et al., 2015).

Antimicrobial Activity

Patel & Patel (2017) investigated the antimicrobial properties of certain compounds structurally similar to this compound. Their study on 8-hydroxyquinolines and their metal complexes provides insights into the potential antimicrobial applications of structurally related compounds (Patel & Patel, 2017).

Fluorescent Sensor Applications

Yadav & Singh (2018) developed a fluorescent sensor based on compounds structurally related to this compound. Their research demonstrated the potential for using such compounds in selective detection of aluminum ions and for bacterial cell imaging (Yadav & Singh, 2018).

DNA Methylation Studies

Ma et al. (2016) explored the discriminationbetween 5-Hydroxymethylcytosine and 5-Methylcytosine in DNA. They developed a method to quantify 5-Hydroxymethylcytosine, which is structurally similar to this compound. This research provides insights into epigenetic modifications and their detection, emphasizing the importance of such compounds in understanding DNA methylation processes (Ma et al., 2016).

Estrogenic Activity and Environmental Impact

Terasaki et al. (2005) studied the synthesis and estrogenic activity of a compound closely related to this compound. They found that this compound exhibited significant estrogenic activity, highlighting its potential as an environmental estrogen and its relevance in studies on endocrine disruption (Terasaki et al., 2005).

Corrosion Inhibition

Singh et al. (2020) examined the use of pyrazol derivatives, related to this compound, as corrosion inhibitors in the petroleum industry. Their findings suggest that such compounds could be effective in protecting industrial materials from corrosion, which is crucial for maintaining infrastructure integrity (Singh et al., 2020).

Safety and Hazards

Mecanismo De Acción

Pharmacokinetics

and predicted pKa of 10.72 may influence its pharmacokinetic behavior.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Methylindan-4-ol. Its predicted pKa of 10.72 suggests that it may exist in different protonation states depending on the pH of the environment.

Análisis Bioquímico

Biochemical Properties

5-Methylindan-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The hydroxyl group in this compound allows it to form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, it can interact with proteins involved in oxidative stress responses, potentially modulating their function.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter the balance of reactive oxygen species (ROS), impacting cellular homeostasis and potentially leading to cell cycle arrest or necrosis in certain cell types.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The hydroxyl group allows it to form hydrogen bonds with amino acid residues in enzyme active sites, leading to either inhibition or activation of enzymatic activity . This compound can also influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes. These interactions can result in changes in cellular functions and responses to environmental stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate metabolic pathways without causing significant harm . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been noted, where a specific dosage range leads to a marked increase in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism. It interacts with cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of different metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions help in the localization and accumulation of the compound in particular cellular compartments. The distribution of this compound can affect its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses . The specific localization of this compound within these compartments is crucial for its activity and function.

Propiedades

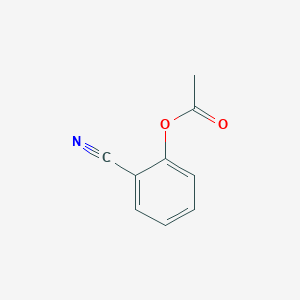

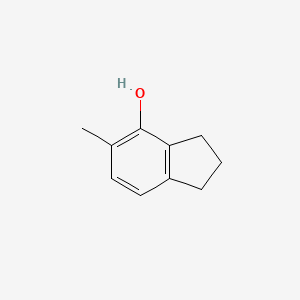

IUPAC Name |

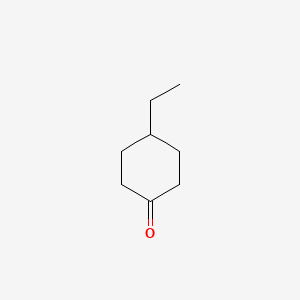

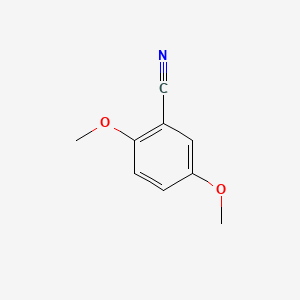

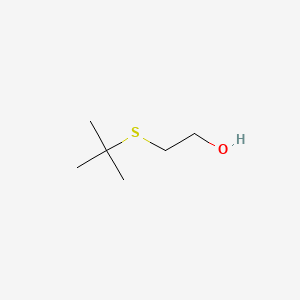

5-methyl-2,3-dihydro-1H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-5-6-8-3-2-4-9(8)10(7)11/h5-6,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAKSUDKRHFNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC2)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174174 | |

| Record name | 5-Methylindan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20294-31-9 | |

| Record name | 2,3-Dihydro-5-methyl-1H-inden-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20294-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylindan-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020294319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylindan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylindan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1329513.png)

acetate](/img/structure/B1329519.png)